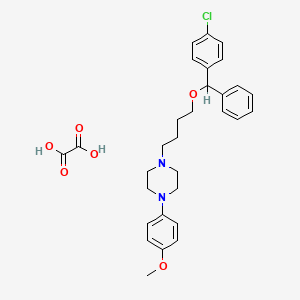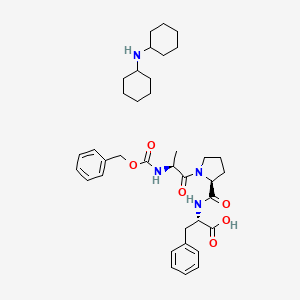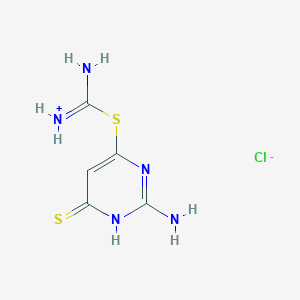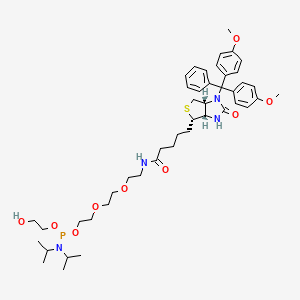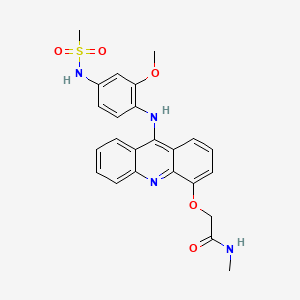
5,6,7,8-Tetrahydropteridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydropteridin-4-amine: is a heterocyclic organic compound that belongs to the class of pteridines. It is a derivative of pteridine, characterized by the presence of an amine group at the 4th position and a tetrahydropteridine ring system. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropteridin-4-amine typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of 2-amino-4-hydroxypteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydropteridine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydropteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid dihydropterins.
Reduction: The compound can be further reduced to form fully saturated pteridine derivatives.
Substitution: The amine group at the 4th position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Major Products Formed
Oxidation: Quinonoid dihydropterins.
Reduction: Fully saturated pteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydropteridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its role in biological processes, including enzyme catalysis and metabolic pathways.
Medicine: It is investigated for its potential therapeutic applications, including its role as a cofactor in enzymatic reactions and its potential use in treating metabolic disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydropteridin-4-amine involves its role as a cofactor in various enzymatic reactions. It acts as a donor or acceptor of chemical groups or electrons, facilitating the catalytic activity of enzymes. The compound interacts with specific molecular targets, including aromatic amino acid hydroxylases, which are involved in the biosynthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5,6,7,8-tetrahydropteridin-4-ol: Another derivative of tetrahydropterin with a hydroxyl group at the 4th position.
Uniqueness
This compound is unique due to its specific structural features and its role as a cofactor in enzymatic reactions. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
49539-14-2 |
|---|---|
Molekularformel |
C6H9N5 |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydropteridin-4-amine |
InChI |
InChI=1S/C6H9N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h3,8H,1-2H2,(H3,7,9,10,11) |
InChI-Schlüssel |
BBMKAZOERCFSTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=NC=NC(=C2N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



